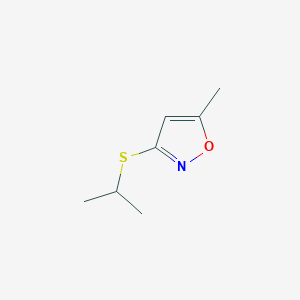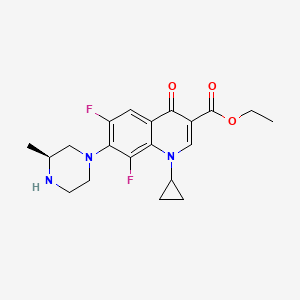
Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria. The presence of the piperazine ring and the cyclopropyl group enhances its antibacterial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and a β-keto ester.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride.
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone core to dihydroquinolines.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the quinolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinolones and piperazines.
科学的研究の応用
Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.
Biology: Investigated for its antibacterial activity against resistant bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new antibacterial agents and formulations.
作用機序
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and relaxation of bacterial DNA, leading to cell death. The presence of the cyclopropyl group and the piperazine ring enhances its binding affinity and spectrum of activity.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substituents, which confer enhanced antibacterial activity and reduced resistance development compared to other quinolones. The combination of the cyclopropyl group and the piperazine ring is particularly effective in targeting resistant bacterial strains.
特性
分子式 |
C20H23F2N3O3 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
ethyl 1-cyclopropyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3/t11-/m0/s1 |
InChIキー |
GYZIKBVCDQFOAS-NSHDSACASA-N |
異性体SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN[C@H](C3)C)F)C4CC4 |
正規SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12867382.png)
![6-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B12867384.png)

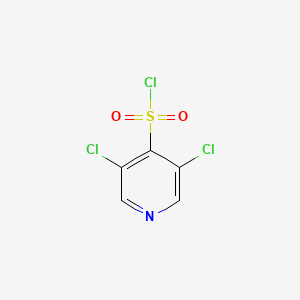
![1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde](/img/structure/B12867395.png)
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)
![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)
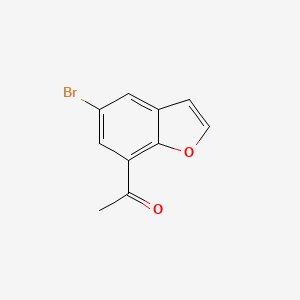
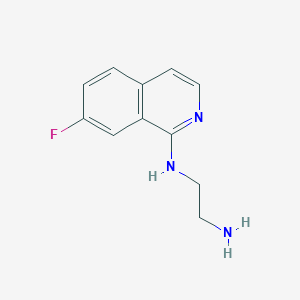
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)

![(2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12867437.png)
![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)
